molecular formula C22H35BN2O4 B1373273 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol CAS No. 1012785-48-6

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol

Cat. No. B1373273
CAS RN: 1012785-48-6
M. Wt: 402.3 g/mol
InChI Key: OPMBRIZLRWMNAC-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol, is a boronic acid derivative with the molecular formula C22H35BN2O4 . It is widely used in medicinal chemistry, especially in cancer research.


Molecular Structure Analysis

The molecular structure of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol, is characterized by its molecular weight of 402.3 g/mol . The compound’s molecular formula is C22H35BN2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol, include a molecular weight of 402.3 g/mol and a density of 1.1±0.1 g/cm3 . The boiling point is 493.4±45.0 °C at 760 mmHg .

Scientific Research Applications

Drug Delivery Systems

This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . In this application, hyaluronic acid (HA) was structurally modified with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been applied in the treatment of Periodontitis . Periodontitis is an inflammatory disease induced by the complex interactions between the host immune system and the microbiota of dental plaque. The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Anti-Inflammatory Applications

The compound’s anti-inflammatory properties, as demonstrated in the treatment of Periodontitis, suggest potential for broader anti-inflammatory applications . It could be explored for use in other conditions characterized by inflammation.

Anti-Oxidative Stress Applications

The compound’s anti-oxidative stress functions, as demonstrated in the treatment of Periodontitis, suggest potential for broader applications in conditions characterized by oxidative stress .

Microbial Applications

The compound’s antimicrobial efficacy, as demonstrated in the treatment of Periodontitis, suggests potential for broader antimicrobial applications . It could be explored for use in other conditions characterized by microbial infections.

Research Chemical

The compound is available for purchase as a research chemical . This suggests its potential use in a variety of scientific research applications, including but not limited to those listed above.

properties

IUPAC Name

tert-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-10-8-9-11-18(17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMBRIZLRWMNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674858
Record name tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol

CAS RN

1012785-48-6
Record name tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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